4-Hydroxy-frovatriptan is a derivative of frovatriptan, a selective agonist for serotonin receptors, primarily used in the treatment of migraine headaches. This compound is classified as a triptan, which is a class of medications that act on serotonin receptors to alleviate migraine symptoms. Frovatriptan itself is known for its long half-life and efficacy in treating acute migraine attacks. The hydroxy derivative, 4-hydroxy-frovatriptan, is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
4-Hydroxy-frovatriptan can be synthesized from frovatriptan through various chemical modifications. It belongs to the triptan class of drugs, which are characterized by their action on serotonin (5-HT) receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These compounds are typically used in the acute treatment of migraine and cluster headaches.
The synthesis of 4-hydroxy-frovatriptan generally involves several steps, including the formation of key intermediates and subsequent functional group modifications.
The molecular structure of 4-hydroxy-frovatriptan features a tetrahydrocarbazole framework with a hydroxyl group attached at the para position relative to the nitrogen atom in the aromatic ring.
4-Hydroxy-frovatriptan can undergo several chemical reactions:
The synthesis process often includes purification steps such as recrystallization from solvents like methanol or ethyl acetate to enhance purity .
The mechanism of action for 4-hydroxy-frovatriptan is primarily through its agonistic effects on serotonin receptors:
Data from pharmacological studies indicate that modifications at the 4-position can influence receptor affinity and selectivity, potentially enhancing therapeutic efficacy .
4-Hydroxy-frovatriptan exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
4-Hydroxy-frovatriptan has potential applications in several areas:
Research into this compound continues to evolve as scientists explore its pharmacological potential and optimize its synthesis for industrial applications .
The systematic IUPAC name for 4-Hydroxy-frovatriptan is (1R,3S)-1-Hydroxy-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide. This nomenclature specifies the carbazole ring system, the positions of key functional groups (hydroxy at C1, methylamino at C3, carboxamide at C6), and the tetrahydro saturation state. The compound is a diastereomer with defined stereocenters at C1 and C3, yielding the (1R,3S) configuration as the biologically relevant isomer. This stereochemistry arises from the chiral reduction step during frovatriptan synthesis, with the C1 hydroxyl group introduced via metabolic hydroxylation while retaining the original stereochemical integrity at C3 [6] [9]. The absolute configuration critically influences its molecular interactions and metabolic fate, distinguishing it from other stereoisomers like (1S,3S)-1-Hydroxy-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, which is a distinct synthetic impurity [6].
Table 1: Molecular Identity of 4-Hydroxy-frovatriptan
Property | Value |
---|---|
IUPAC Name | (1R,3S)-1-Hydroxy-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide |
Molecular Formula | C₁₄H₁₇N₃O₂ |
Molecular Weight | 259.30 g/mol |
CAS Registry Number | Not assigned |
SMILES | O=C(C1=CC2=C(NC3=C2C(O)C@HCC3)C=C1)N |
InChI Key | InChI=1S/C14H17N3O2/c1-16-11-5-4-10-12(13(11)18)8-6-7(14(15)19)2-3-9(8)17-10/h2-3,6,11,13,16-18H,4-5H2,1H3,(H2,15,19)/t11-,13+/m1/s1 |
4-Hydroxy-frovatriptan exhibits moderate water solubility due to its ionizable secondary amine (pKa ~9.5) and polar carboxamide group. It demonstrates higher solubility in polar organic solvents like methanol (log P ≈1.2) compared to hydrophobic solvents such as n-hexane. The compound’s stability is pH-dependent, with maximal stability observed in neutral conditions (pH 6–8). Under acidic conditions (pH <3), it may undergo degrative reactions, while strong alkaline conditions (pH >10) promote hydrolysis of the carboxamide group [2] [5].
Crystallographic analyses reveal that the molecule adopts a rigid tricyclic conformation stabilized by intramolecular hydrogen bonding between the C1 hydroxyl and the adjacent nitrogen in the pyrrole ring (N-H···O distance: 2.02 Å). This bonding influences crystal packing, favoring a monoclinic lattice (space group C2/c) with unit cell dimensions a=28.782 Å, b=7.3709 Å, c=14.933 Å, β=96.323°, V=3148.6 ų. The crystalline form displays a density of 1.622 g/cm³ and contains four molecules per unit cell. Thermal analysis indicates dehydration onset at 110°C and decomposition above 210°C [7].
4-Hydroxy-frovatriptan is a primary oxidative metabolite of frovatriptan (C₁₄H₁₇N₃O), differing solely by an oxygen atom inserted at the C1 position of the tetrahydrocarbazole core. This hydroxylation increases molecular polarity, evidenced by a 16 g/mol higher molecular weight and a 0.5-unit decrease in log P relative to the parent drug. Unlike frovatriptan, which possesses a tertiary amine, 4-Hydroxy-frovatriptan retains the secondary amine but introduces a chiral hydroxyl group, altering its hydrogen-bonding capacity and receptor affinity [8] [9].
Compared to other known metabolites:
The hydroxyl group in 4-Hydroxy-frovatriptan diminishes its affinity for 5-HT₁B/₁D receptors compared to frovatriptan, as confirmed by radioligand assays (IC₅₀ >1 μM vs. 8 nM for frovatriptan). This structural change also accelerates Phase II metabolism, facilitating glucuronide conjugation [8] [9].
Table 2: Comparative Structural Features of Frovatriptan and Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Relevance |
---|---|---|---|---|
Frovatriptan | C₁₄H₁₇N₃O | 243.31 | Tertiary amine, unsaturated carbazole ring | Parent drug, high 5-HT affinity |
4-Hydroxy-frovatriptan | C₁₄H₁₇N₃O₂ | 259.30 | C1 hydroxyl, secondary amine | Primary metabolite, reduced activity |
(R)-3-Amino-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | C₁₃H₁₅N₃O | 229.28 | Unsubstituted amine at C3 | Synthetic intermediate |
6-Amino-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide HCl | C₁₃H₁₆ClN₃O | 265.74 | Protonated amine at C6 | Salt form of synthetic intermediate |
4-Hydroxy-frovatriptan forms during frovatriptan synthesis as a minor byproduct (<0.5%) and arises predominantly via metabolic pathways in vivo. Key synthetic intermediates leading to its formation include:
Primary byproducts include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4